molecular formula C8H16N2OS B1490324 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide CAS No. 2006591-53-1

2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

Cat. No.: B1490324
CAS No.: 2006591-53-1
M. Wt: 188.29 g/mol
InChI Key: LYBXODSDAKBPAN-UHFFFAOYSA-N
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Description

2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a synthetic organic compound featuring a acetamide scaffold substituted with a methyl group and a tetrahydro-2H-thiopyran-4-yl ring system. The presence of the thiopyran ring, a saturated sulfur-containing heterocycle, is of significant interest in medicinal chemistry due to its potential to influence the lipophilicity, metabolic profile, and electronic properties of a molecule. This compound is related to other researched thiopyran derivatives, such as those investigated for their antimicrobial properties . Research Applications and Value: The primary research value of this compound lies in its use as a chemical building block or synthetic intermediate in organic chemistry and drug discovery projects. Researchers can utilize its structure for the design and synthesis of novel compounds, particularly in the development of pharmacologically active molecules. Heterocyclic compounds containing nitrogen and sulfur atoms, such as the thiazole and thiopyran derivatives found in the literature, are frequently explored for a wide range of biological activities, including potential antimicrobial and anticancer effects . The structural features of this acetamide derivative make it a candidate for creating compound libraries aimed at screening for new therapeutic agents. Handling and Disclaimers: The specific mechanism of action, pharmacological profile, and toxicological data for this compound are not currently available in the public domain. Researchers should consult relevant safety data sheets and conduct their own hazard assessments before use. This product is intended for research purposes in a controlled laboratory environment. WARNING: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-amino-N-methyl-N-(thian-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS/c1-10(8(11)6-9)7-2-4-12-5-3-7/h7H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBXODSDAKBPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCSCC1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrahydrothiopyran Core

The tetrahydrothiopyran ring is a six-membered sulfur-containing heterocycle that is central to the target compound. Efficient preparation of this ring is a prerequisite for subsequent functionalization.

  • Hydrogenation of 3-formyl-5,6-dihydro-2H-thiopyran :
    According to patent CA1230125A, 3-formyltetrahydrothiopyrans can be prepared by catalytic hydrogenation of 3-formyl-5,6-dihydro-2H-thiopyran using Raney nickel as a catalyst. The reaction is typically conducted at 50–90 °C under elevated hydrogen pressure (5–50 bar) in inert organic solvents such as ethyl acetate or ethers. The process yields 3-formyltetrahydrothiopyran with high purity and good yield (~91%) after distillation under reduced pressure. The catalyst shows robustness over multiple cycles without loss of activity.
Parameter Conditions Outcome
Catalyst Raney nickel High activity, reusable
Temperature 50–90 °C Optimal for hydrogenation
Pressure 5–50 bar H2 Maintains reaction rate
Solvent Ethyl acetate, ethers Inert, facilitates hydrogenation
Yield ~91% High purity product
  • Alternative Preparation of 3-formyl-5,6-dihydro-2H-thiopyran :
    The precursor 3-formyl-5,6-dihydro-2H-thiopyran can be synthesized via the reaction of crotonaldehyde with hydrogen sulfide in toluene with triethylamine as a base, followed by acidic workup, extraction, and distillation. This method affords the dihydrothiopyran aldehyde intermediate necessary for hydrogenation to the tetrahydro form.

Synthetic Strategies for Amino-Thiopyran Derivatives

  • Gewald Reaction Adaptation :
    The Gewald method, a well-established technique for synthesizing 2-aminothiophenes, involves a multi-component reaction of α-ketones or aldehydes, activated nitriles, and elemental sulfur under basic catalysis. While traditionally used for thiophenes, adaptations of this method can be employed for preparing amino-substituted thiopyran derivatives by controlling reaction conditions and substrates.

  • Catalytic Coupling and Cyclization :
    Advanced methods for synthesizing polysubstituted 2-aminothiazoles (structurally related to thiopyrans) involve copper- or palladium-catalyzed coupling reactions and one-pot multi-component cyclizations. These methods offer high efficiency and selectivity, potentially adaptable for thiopyran systems.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Notes Yield/Outcome
1 Synthesis of 3-formyl-5,6-dihydro-2H-thiopyran Crotonaldehyde + H2S + triethylamine, acidic workup Precursor aldehyde for hydrogenation Moderate (~32%)
2 Hydrogenation to 3-formyltetrahydrothiopyran Raney nickel, H2 (5–50 bar), 50–90 °C, ethyl acetate High yield, reusable catalyst High (~91%)
3 Amination / amide coupling Amino-tetrahydrothiopyran + N-methyl acetic acid derivative, T3P, CH2Cl2, rt Mild conditions, high selectivity Good (~78–81%)
4 Alternative multi-component synthesis Gewald reaction or metal-catalyzed cyclizations Potential for direct amino substitution Variable, research-dependent

Research Findings and Practical Considerations

  • The hydrogenation step is critical for obtaining the saturated tetrahydrothiopyran ring, with Raney nickel showing excellent catalytic activity and recyclability.
  • The amide bond formation via coupling agents such as propylphosphonic anhydride is efficient and proceeds under mild conditions, preserving sensitive functional groups.
  • Multi-component and catalytic methods offer scalable and versatile routes but may require optimization for specific substitutions on the thiopyran ring.
  • Solvent choice and reaction atmosphere (inert gas) are important to prevent side reactions and ensure high purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form simpler derivatives.

  • Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the sulfur atom.

  • Simpler Derivatives: Resulting from the reduction of the compound.

  • Substituted Amides: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide serves as a versatile building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating diverse chemical entities.

Types of Reactions

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : Converts into thiol or amine derivatives.
  • Substitution : Participates in nucleophilic substitution reactions.

Biology

The compound is under investigation for its potential biological activities, particularly its interactions with phosphodiesterase (PDE) isoforms. PDEs are crucial for cellular signaling pathways related to inflammation and cognition.

Biological Activities

  • Cognitive Enhancement : Inhibition of PDE4D has shown promise in improving cognitive functions such as learning and memory.
  • Anti-inflammatory Effects : Exhibits potential in reducing pro-inflammatory cytokines, suggesting applications in treating conditions like asthma or chronic obstructive pulmonary disease (COPD).

Medicine

Research is ongoing to explore the therapeutic applications of this compound. Preliminary studies indicate that it may act as an inhibitor of specific PDE isoforms, which could lead to novel treatments for cognitive disorders and inflammatory diseases.

Case Studies

  • PDE4D Inhibition and Cognitive Function
    • A study demonstrated significant improvements in memory tasks in animal models treated with varying doses of the compound.
  • Anti-inflammatory Properties
    • Another investigation revealed a dose-dependent reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lung tissues from treated animals.

The following table summarizes key findings related to the biological activity of this compound:

StudyFindings
Study 1: PDE4D InhibitionSignificant cognitive improvements observed in animal models with varying doses administered.
Study 2: Anti-inflammatoryDose-dependent reduction in TNF-α and IL-6 levels in lung tissues indicates potential for respiratory diseases.

Mechanism of Action

The mechanism by which 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Structural Analogues: Thiopyran vs. Pyran Derivatives

The primary structural analogs differ in the heteroatom of the six-membered ring (sulfur in thiopyran vs. oxygen in pyran). Key examples include:

Compound Name Heteroatom Substituents CAS Number Key Properties
2-Amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide Sulfur (S) N-methyl, acetamide Not provided Hypothesized enhanced lipophilicity
2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride Oxygen (O) N-(pyran-4-ylmethyl), hydrochloride salt 1220036-56-5 Improved solubility due to HCl salt
2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride Oxygen (O) N-methyl, N-(pyran-4-ylmethyl), HCl salt 1220036-56-5 Stabilized formulation for storage

Key Observations :

  • Thiopyran vs. However, this may reduce aqueous solubility .
  • Substituent Effects : The N-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., benzyl or aryl groups in related thiopyrimidines) .

Biological Activity

The compound 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a member of the class of amides that incorporates a tetrahydro-2H-thiopyran moiety, which is known for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H15N2S\text{C}_8\text{H}_{15}\text{N}_2\text{S}

This structure includes an amine group, a methyl group, and a tetrahydro-2H-thiopyran ring, contributing to its unique chemical behavior and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. Research has shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents . For instance, a study demonstrated the effectiveness of related thiopyran derivatives against Staphylococcus aureus and Escherichia coli, highlighting their role in combating bacterial infections.

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence supporting the anticancer properties of this compound. Investigations into structurally similar compounds have revealed their ability to induce apoptosis in cancer cells. For example, derivatives containing the tetrahydro-2H-thiopyran structure have been shown to inhibit cell proliferation in human cancer cell lines, including breast and colon cancer . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. The tetrahydro-2H-thiopyran ring may facilitate binding to hydrophobic pockets in proteins, influencing their function. Additionally, the amine group can participate in hydrogen bonding with biological macromolecules, enhancing its bioactivity .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antimicrobial activity.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines demonstrated that treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours. This effect was attributed to the induction of apoptosis, as evidenced by increased levels of caspase-3 activation and PARP cleavage .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)IC50 (µM)
This compoundAntimicrobial32N/A
Tetrahydrothiopyran derivative AAnticancerN/A50
Tetrahydrothiopyran derivative BAntimicrobial16N/A
MechanismDescription
Protein BindingInteracts with hydrophobic pockets in proteins
Apoptosis InductionModulates cell survival pathways
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Q & A

Q. What are the standard synthetic routes for 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization of thiopyran derivatives, amide coupling, and functional group modifications. Key steps include:

  • Cyclization : Formation of the tetrahydro-2H-thiopyran ring via thiolactam intermediates under reflux conditions in solvents like toluene or ethanol .
  • Amide Bond Formation : Coupling of the thiopyran moiety with acetamide derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) at controlled temperatures (0–25°C) .
  • Optimization : Reaction yields and purity are maximized by adjusting pH (6–8), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., triethylamine for deprotonation) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying the thiopyran ring conformation, methyl group environments, and amide bond geometry. For example, the thiopyran ring protons exhibit characteristic splitting patterns between δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 231.12) and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area) and monitors degradation products .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection) .
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled antagonists for GPCRs) to measure IC50_{50} values .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate EC50_{50} .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and structural analogs?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on the thiopyran ring) using combinatorial libraries .
  • Experimental Variables : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies are effective in elucidating the reaction mechanisms involving its amide and thiopyran groups?

  • Kinetic Studies : Monitor reaction progress via 19^{19}F NMR (if fluorine tags are introduced) to identify rate-determining steps .
  • Isotopic Labeling : Use 13^{13}C-labeled acetamide to track nucleophilic substitution pathways in the thiopyran ring .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states for amide bond hydrolysis .

Q. How can computational modeling predict the compound's reactivity and interaction with biological targets?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., cytochrome P450) .
  • QSAR Models : Train algorithms on datasets of thiopyran derivatives to predict logP, solubility, and toxicity .
  • MD Simulations : GROMACS for assessing stability of protein-ligand complexes over 100-ns trajectories .

Q. What methods are used to determine the stereochemical configuration of the tetrahydro-2H-thiopyran ring?

  • X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from TD-DFT calculations .

Q. How to design degradation studies to assess stability under various conditions?

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and oxidative buffers (H2_2O2_2) .
  • Analytical Monitoring : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives from thiopyran oxidation) .

Q. How to employ isotopic labeling in metabolic pathway studies?

  • Synthesis : Incorporate 14^{14}C or 3^{3}H isotopes into the methyl group of the acetamide moiety via reductive amination .
  • Tracing : Use scintillation counting or MALDI-TOF to track metabolite formation in hepatocyte incubations .

Safety and Handling Q. 10. What are the recommended handling and storage protocols to ensure stability?

  • Storage : Store at –20°C under argon to prevent oxidation of the thiopyran sulfur .
  • Handling : Use gloveboxes for air-sensitive reactions and LC-MS-grade solvents to minimize impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
Reactant of Route 2
2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

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